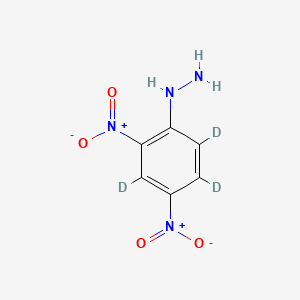

2,4-Dinitrophenylhydrazine-d3

Descripción

2,4-Dinitrophenylhydrazine-d3 (C₆H₃D₃N₄O₄) is a deuterated derivative of 2,4-dinitrophenylhydrazine (DNPH, C₆H₆N₄O₄), where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in mass spectrometry (MS)-based analyses, leveraging isotopic mass differences for precise quantification of carbonyl compounds . DNPH-d3 retains the core reactivity of DNPH, forming hydrazones with aldehydes and ketones, but exhibits distinct physicochemical properties due to isotopic substitution .

Propiedades

IUPAC Name |

(2,3,5-trideuterio-4,6-dinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylhydrazine-d3 typically involves the reaction of deuterated hydrazine (N2D4) with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H3(NO2)2Cl+N2D4→C6H3(NO2)2NHD2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrophenylhydrazine-d3 undergoes several types of chemical reactions, including:

Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine group.

Common Reagents and Conditions:

Condensation Reactions: Typically carried out in acidic conditions using sulfuric acid or hydrochloric acid as catalysts. The reaction with carbonyl compounds forms a hydrazone derivative.

Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Major Products:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: 2,4-Dinitrophenylhydrazine-d3 is widely used in analytical chemistry for the qualitative and quantitative analysis of carbonyl compounds. It is also used in isotopic labeling studies to track chemical reactions and mechanisms.

Biology: In biological research, this compound is used to detect and quantify carbonyl compounds in biological samples, which can be indicative of oxidative stress and other metabolic processes.

Medicine: It is used in clinical chemistry to analyze biomarkers related to various diseases, including diabetes and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the quality control of pharmaceuticals and other chemical products to ensure the absence of unwanted carbonyl impurities.

Mecanismo De Acción

The primary mechanism of action of 2,4-Dinitrophenylhydrazine-d3 involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone derivative. This reaction is highly specific and allows for the precise detection and quantification of carbonyl compounds. The molecular targets are the carbonyl groups, and the pathway involves the formation of a hydrazone linkage.

Comparación Con Compuestos Similares

Research Findings

- Crystal Structure : DNPH exists in α and β forms, with β-DNPH reacting faster with carbonyls. DNPH-d3 likely adopts similar polymorphic behavior, though deuteration may stabilize specific conformations .

Actividad Biológica

2,4-Dinitrophenylhydrazine (DNPH) is a widely utilized reagent in organic chemistry for the derivatization of carbonyl compounds, allowing for their detection and quantification. The deuterated form, 2,4-Dinitrophenylhydrazine-d3 (DNPH-d3), has gained attention in biological studies due to its unique isotopic labeling, which enhances analytical sensitivity and specificity. This article reviews the biological activity of DNPH-d3, focusing on its applications in various fields such as toxicology, pharmacology, and biochemistry.

DNPH-d3 is characterized by the presence of three deuterium atoms, which provide distinct advantages in mass spectrometry applications. The molecular formula is CHDNO, with a molecular weight of 202.19 g/mol. Its structure includes two nitro groups and a hydrazine moiety, contributing to its reactivity with carbonyl compounds.

1. Detection and Quantification of Carbonyl Compounds

DNPH-d3 is primarily used for the derivatization of aldehydes and ketones, facilitating their detection in biological samples. The reaction forms stable hydrazones that can be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This method has been applied to assess carbonyl levels in various biological fluids, including saliva and blood, providing insights into oxidative stress and metabolic disorders .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of DNPH and its derivatives. For instance, DNPH-d3 has been shown to exhibit significant scavenging activity against free radicals, which is crucial for mitigating oxidative damage in cells. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that DNPH-d3 effectively reduces DPPH radicals, indicating its potential as an antioxidant agent .

3. Antifungal Activity

Research indicates that derivatives of DNPH exhibit antifungal properties. A study synthesized various hydrazones from DNPH that were screened for antifungal activity against common pathogens. Some derivatives showed promising results, suggesting that DNPH-based compounds could be developed into antifungal agents .

Case Study 1: Quantification of Carbonyl Compounds Post-Alcohol Exposure

A study utilized DNPH-d3 to quantify carbonyl compounds in human saliva before and after alcohol consumption. The results indicated a significant increase in carbonyl levels post-exposure, demonstrating the reagent's effectiveness in monitoring oxidative stress related to alcohol metabolism .

Case Study 2: Screening Mutant Strains Using DNPH

In microbial genetics, a high-throughput screening method was developed using DNPH to identify mutant strains capable of accumulating specific steroids. The colorimetric reaction between DNPH and ketones allowed researchers to efficiently screen over 500 mutants, identifying those with enhanced production capabilities .

Research Findings

Q & A

Q. Table 1: Comparison of DNPH and DNPH-d₃ Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.